N'-[(E)-(3-hydroxyphenyl)methylidene]-5-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-3-carbohydrazide
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Overview
Description
N’-[(E)-(3-hydroxyphenyl)methylidene]-5-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-3-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring, a phenylethoxy group, and a hydroxyphenyl group. Its molecular formula is C27H26N4O4, and it has a molecular weight of 470.533 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-hydroxyphenyl)methylidene]-5-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-3-carbohydrazide typically involves the condensation of appropriate hydrazides with aldehydes or ketones. The reaction is usually carried out in the presence of a catalyst under controlled temperature and pH conditions. For instance, the reaction between 3-hydroxybenzaldehyde and 5-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-3-carbohydrazide in ethanol under reflux conditions can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-hydroxyphenyl)methylidene]-5-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenylethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for condensation reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group would yield a corresponding ketone or aldehyde, while reduction could lead to the formation of alcohols .
Scientific Research Applications
N’-[(E)-(3-hydroxyphenyl)methylidene]-5-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-3-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-hydroxyphenyl)methylidene]-5-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide
- N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}aceto hydrazide .
Uniqueness
N’-[(E)-(3-hydroxyphenyl)methylidene]-5-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-3-carbohydrazide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .
Properties
Molecular Formula |
C25H22N4O3 |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-[(E)-(3-hydroxyphenyl)methylideneamino]-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C25H22N4O3/c30-21-8-4-7-19(15-21)17-26-29-25(31)24-16-23(27-28-24)20-9-11-22(12-10-20)32-14-13-18-5-2-1-3-6-18/h1-12,15-17,30H,13-14H2,(H,27,28)(H,29,31)/b26-17+ |
InChI Key |
KDZUAGXOVCZZGI-YZSQISJMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCOC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC(=CC=C4)O |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC(=CC=C4)O |
Origin of Product |
United States |
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